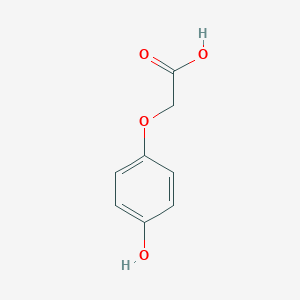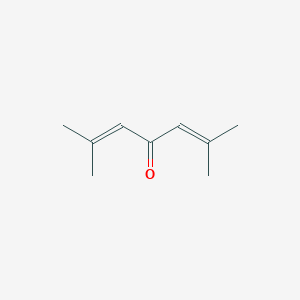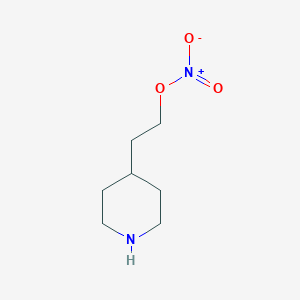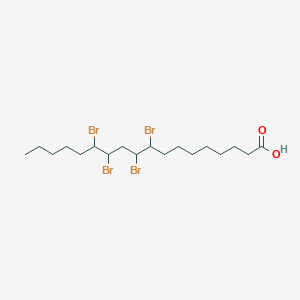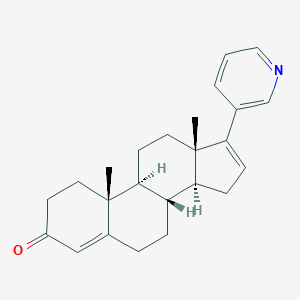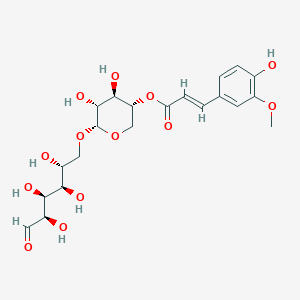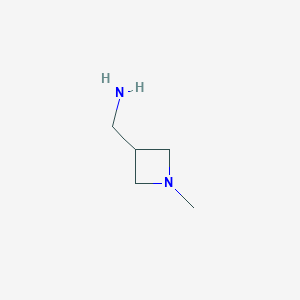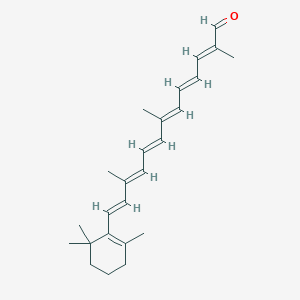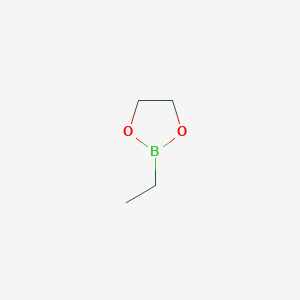
1-Chloro-3-nitropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-nitropropan-2-ol is a chemical compound with the molecular formula C3H6ClNO3. It is also known as nitrochloropropanol or CNP. This compound is widely used in scientific research as a reagent for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 1-Chloro-3-nitropropan-2-ol is not well understood. However, it is believed that the compound acts as an alkylating agent, reacting with nucleophiles such as amino acids and DNA bases. This can lead to the formation of DNA adducts, which can cause mutations and other genetic damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Chloro-3-nitropropan-2-ol are not well studied. However, it is known that the compound can cause skin and eye irritation upon contact. It is also toxic when ingested or inhaled, and can cause respiratory and gastrointestinal problems.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Chloro-3-nitropropan-2-ol in lab experiments is its versatility as a reagent for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, one limitation is its toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research and development of 1-Chloro-3-nitropropan-2-ol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of the compound's mechanism of action, which could lead to the development of new drugs and therapies. Additionally, there is potential for the use of 1-Chloro-3-nitropropan-2-ol in the synthesis of new materials with unique properties.
Synthesis Methods
The synthesis of 1-Chloro-3-nitropropan-2-ol can be achieved through the reaction of 3-chloropropan-1-ol with nitric acid. The reaction is carried out in the presence of a catalyst, usually sulfuric acid. The resulting product is a yellowish liquid, which can be purified through distillation.
Scientific Research Applications
1-Chloro-3-nitropropan-2-ol is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used as a precursor for the synthesis of nitroalkenes, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent for the synthesis of nitroalkanes, which are used as solvents and fuel additives.
properties
CAS RN |
1713-83-3 |
|---|---|
Product Name |
1-Chloro-3-nitropropan-2-ol |
Molecular Formula |
C3H6ClNO3 |
Molecular Weight |
139.54 g/mol |
IUPAC Name |
1-chloro-3-nitropropan-2-ol |
InChI |
InChI=1S/C3H6ClNO3/c4-1-3(6)2-5(7)8/h3,6H,1-2H2 |
InChI Key |
GHOZXWSYKQABAS-UHFFFAOYSA-N |
SMILES |
C(C(CCl)O)[N+](=O)[O-] |
Canonical SMILES |
C(C(CCl)O)[N+](=O)[O-] |
Other CAS RN |
1713-83-3 |
synonyms |
1-chloro-3-nitro-propan-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



